1,2-Benzisothiazol-3(2H)-one,2-ethyl-, 1,1-dioxide
Description
Contextualization within the Benzisothiazolone and Sulfonamide Classes
1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide, also known as N-ethylsaccharin, is structurally characterized by a bicyclic system comprising a benzene (B151609) ring fused to a five-membered isothiazole (B42339) ring. chemistryviews.org The core of this molecule is the 1,2-benzisothiazol-3(2H)-one, 1,1-dioxide moiety, commonly referred to as saccharin (B28170). wikipedia.org The presence of the sulfonyl group (-SO2-) integrated into the heterocyclic ring firmly places this compound within the sulfonamide class of organic molecules. chemistryviews.org Sulfonamides are characterized by the R-SO2-NR'R'' functional group and are of significant importance in medicinal chemistry.
Furthermore, the heterocyclic core, a benzisothiazolone system, defines its membership in the benzisothiazolone class. This structural framework is a key feature that imparts specific chemical and physical properties to the molecule. The "2-ethyl-" designation indicates that an ethyl group is attached to the nitrogen atom at the 2-position of the benzisothiazolone ring system. The "1,1-dioxide" component of the name signifies the presence of two oxygen atoms double-bonded to the sulfur atom, a feature that significantly influences the electronic properties and reactivity of the molecule.
Historical Development of Synthetic Approaches to the Compound and its Analogues
The historical development of synthetic routes to 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide is intrinsically linked to the discovery and subsequent derivatization of its parent compound, saccharin. Saccharin was first synthesized in 1879 by Constantin Fahlberg, a chemist working in the laboratory of Ira Remsen. chemistryviews.orgacs.org
The most prevalent and historically significant method for the synthesis of N-alkylated saccharin derivatives, including the 2-ethyl- analogue, is the nucleophilic substitution reaction of the saccharin anion with an appropriate alkylating agent. murov.info In this reaction, the acidic proton on the nitrogen atom of saccharin is first removed by a base, typically forming the sodium salt of saccharin. This anionic species then acts as a nucleophile, attacking an electrophilic ethyl source, such as iodoethane (B44018) or bromoethane, in a classic SN2 reaction. chegg.comchegg.com
A notable aspect of this synthesis is the ambident nature of the saccharin anion, which possesses two nucleophilic sites: the nitrogen atom and the exocyclic oxygen atom of the carbonyl group. murov.info This can lead to the formation of two isomeric products: the desired N-ethylsaccharin and the O-ethylsaccharin byproduct. The ratio of these products is influenced by factors such as the solvent, temperature, and the nature of the counter-ion and leaving group. The use of polar aprotic solvents like N,N-dimethylformamide (DMF) generally favors N-alkylation. chegg.com
Over the years, refinements to this fundamental approach have been explored to improve yield and selectivity, though the core synthetic strategy has remained largely unchanged due to its efficiency and simplicity.
Current Research Frontiers and Unanswered Questions in Fundamental Chemistry
While the synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide is well-established, current research is more focused on exploring the applications and fundamental properties of this and related N-substituted saccharin derivatives. A significant frontier lies in the field of medicinal chemistry, where these compounds are being investigated for their biological activities. For instance, N-substituted saccharin derivatives have been studied as inhibitors of carbonic anhydrases, a class of enzymes implicated in various physiological and pathological processes. nih.gov
Despite the progress, several unanswered questions in the fundamental chemistry of these compounds remain:
Selective Synthesis: A complete understanding and precise control over the N- versus O-alkylation of the saccharin nucleus under various reaction conditions is still an area of active investigation. Achieving exclusive selectivity for one isomer over the other without the need for chromatographic separation remains a synthetic challenge.
Conformational Analysis and Electronic Structure: Detailed studies on the conformational preferences and the electronic structure of N-ethylsaccharin and its analogues are limited. A deeper understanding of how the N-ethyl group influences the geometry and electronic distribution of the benzisothiazolone ring system could provide insights into its reactivity and biological interactions.
Reactivity of the Benzene Ring: While N-alkylation is a common modification, the functionalization of the benzene ring of N-ethylsaccharin is less explored. Developing selective methods for substitution on the aromatic ring would open up avenues for creating a wider range of derivatives with potentially novel properties. nih.gov
Structure-Activity Relationships: For the observed biological activities of N-substituted saccharins, the precise structure-activity relationships are not fully elucidated. Further research is needed to understand how modifications to the N-alkyl substituent and the benzisothiazolone core impact their biological targets. nih.gov
Scope and Objectives of a Comprehensive Academic Review
A comprehensive academic review on 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide would aim to provide a holistic understanding of this compound, from its fundamental chemical properties to its potential applications. The primary objectives of such a review would be:
To systematically detail the various synthetic methodologies for the preparation of N-ethylsaccharin and its analogues, including a critical analysis of their advantages and limitations.
To compile and critically evaluate the known physicochemical and spectroscopic properties of the compound, creating a valuable reference for researchers.
To thoroughly survey the existing literature on the reactivity of N-ethylsaccharin, including its behavior in different chemical transformations.
To explore and summarize the current and emerging applications of N-ethylsaccharin and related N-substituted saccharin derivatives, particularly in medicinal chemistry and materials science.
To identify the existing gaps in knowledge and highlight the unanswered questions regarding the fundamental chemistry and applications of this compound, thereby suggesting future research directions.
By achieving these objectives, a comprehensive review would serve as an essential resource for chemists, pharmacologists, and materials scientists interested in the rich and evolving field of benzisothiazolone and sulfonamide chemistry.
Data Tables
Table 1: Physicochemical Properties of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide (N-ethylsaccharin) | C₉H₉NO₃S | 211.24 | 95 |
| Saccharin | C₇H₅NO₃S | 183.18 | 228.8 - 229.7 |
| Sodium Saccharin | C₇H₄NNaO₃S | 205.17 | >300 |
| Iodoethane | C₂H₅I | 155.97 | -108 |
Data sourced from multiple chemical databases and literature. wikipedia.orgchegg.comchegg.com
Table 2: Spectroscopic Data for the Identification of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide
| Spectroscopic Technique | Key Characteristic Features |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet) and aromatic protons. The chemical shifts of the methylene (B1212753) protons of the N-ethyl group are distinct from those of the O-ethyl isomer. chegg.comchegg.com |
| ¹³C NMR | Resonances for the carbons of the ethyl group, the aromatic ring, and the carbonyl group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carbonyl group (C=O) and the sulfonyl group (SO₂). |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |
This table provides a summary of expected spectroscopic features for the characterization of the title compound.
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-2-10-9(11)7-5-3-4-6-8(7)14(10,12)13/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKSIWDBRCCINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2S1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284806 | |
| Record name | 1,2-benzisothiazol-3(2h)-one, 2-ethyl-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18712-20-4 | |
| Record name | NSC39121 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-benzisothiazol-3(2h)-one, 2-ethyl-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Structural Elucidation and Spectroscopic Characterization of 1,2 Benzisothiazol 3 2h One,2 Ethyl , 1,1 Dioxide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. For 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide, a comprehensive NMR analysis is crucial for confirming its constitution and for distinguishing it from potential isomers.
High-Resolution Proton and Carbon NMR for Isomer Discrimination
High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for the structural verification of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide and, critically, for its differentiation from its isomer, 3-ethoxy-1,2-benzisothiazole 1,1-dioxide. The chemical environment of the ethyl group is markedly different in the two isomers, leading to distinct chemical shifts in both ¹H and ¹³C NMR spectra.
In the case of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide, the ethyl group is attached to the nitrogen atom. This results in a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons in the ¹H NMR spectrum. The methylene protons are deshielded by the adjacent nitrogen and the sulfonyl group, and their signal is typically observed around 3.8 ppm. freebooksummary.combartleby.com The aromatic protons of the benzisothiazole ring system would present as a complex multiplet in the downfield region of the spectrum, typically between 7.8 and 8.3 ppm, reflecting the ortho, meta, and para couplings.
Conversely, in the isomeric O-ethyl ether, the ethyl group is bonded to an oxygen atom. This leads to a more significant downfield shift for the methylene protons, which would be expected to resonate at approximately 4.7 ppm. freebooksummary.combartleby.com This clear difference in the chemical shift of the methylene protons provides a definitive method for isomer discrimination.
The ¹³C NMR spectrum further corroborates the structural assignment. For 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide, the methylene carbon of the ethyl group would appear at a characteristic chemical shift, influenced by the nitrogen atom. The aromatic carbons would give rise to a series of signals in the aromatic region of the spectrum, and the carbonyl carbon would be observed at a downfield chemical shift, typically in the range of 160-170 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for Isomer Discrimination
| Functional Group | 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide (ppm) | 3-Ethoxy-1,2-benzisothiazole 1,1-dioxide (ppm) |
|---|---|---|
| -CH₂- (quartet) | ~ 3.8 | ~ 4.7 |
| -CH₃ (triplet) | ~ 1.3 | ~ 1.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₂- | 35 - 45 |
| -CH₃ | 10 - 20 |
| Aromatic C | 120 - 140 |
Solid-State NMR Spectroscopy for Polymorphic Analysis
Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are particularly useful for enhancing the signal of low-abundance nuclei like ¹³C and for providing structural information on the crystalline packing and intermolecular interactions. By analyzing the chemical shifts and line widths in the ssNMR spectrum, it is possible to identify and characterize different polymorphs of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide, should they exist.
Multi-Dimensional NMR Techniques for Complex Structural Assignments
For a molecule with a complex aromatic proton system like 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide, one-dimensional NMR spectra can exhibit significant signal overlap. Multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in resolving these complexities and providing unambiguous assignments of all proton and carbon signals.
A COSY experiment would reveal the coupling network between the aromatic protons, allowing for their sequential assignment. An HSQC spectrum would correlate each proton to its directly attached carbon atom, while an HMBC spectrum would show correlations between protons and carbons over two to three bonds. The HMBC spectrum would be particularly useful in confirming the connectivity of the ethyl group to the nitrogen atom through the observation of a correlation between the methylene protons and the carbons of the benzisothiazole ring.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.
Correlation of Characteristic Vibrational Modes with Functional Groups
The IR and Raman spectra of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide are expected to exhibit characteristic bands corresponding to its constituent functional groups. The most prominent of these is the carbonyl (C=O) stretching vibration, which is expected to appear as a strong absorption in the IR spectrum, typically in the range of 1680-1720 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the adjacent nitrogen and the bicyclic ring system.
The sulfonyl (SO₂) group will give rise to two characteristic stretching vibrations: an asymmetric stretch typically found between 1300 and 1350 cm⁻¹ and a symmetric stretch between 1120 and 1160 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The vibrations associated with the ethyl group, including C-H stretching and bending modes, will also be present.
Table 3: Predicted Characteristic Vibrational Modes for 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O | Stretch | 1680 - 1720 |
| SO₂ | Asymmetric Stretch | 1300 - 1350 |
| SO₂ | Symmetric Stretch | 1120 - 1160 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C-H | Stretch | > 3000 |
Analysis of Conformational Isomers through Vibrational Signatures
The ethyl group attached to the nitrogen atom in 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide can exhibit rotational isomerism (conformers). While these conformers may interconvert rapidly in solution at room temperature, their distinct vibrational signatures can potentially be observed at low temperatures or in a matrix isolation study.
Research on the related compound, 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, has demonstrated the existence of multiple conformers that differ in the orientation of the allyl group. core.ac.uk These conformers were identified through matrix-isolation infrared spectroscopy, where subtle shifts in the vibrational frequencies were correlated with different spatial arrangements of the substituent. A similar approach could be applied to 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide to study its conformational landscape. Differences in the vibrational modes of the ethyl group and the adjacent C-N and C=O bonds would be expected for different conformers.
Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of their ions.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule. This technique can differentiate between compounds that have the same nominal mass but different chemical formulas.
Table 1: Theoretical Mass Data for 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide
| Parameter | Value |
| Molecular Formula | C₉H₉NO₃S |
| Nominal Mass | 211 u |
| Monoisotopic Mass | 211.0303 u |
This table presents theoretical values. Experimental HRMS data would provide a measured accurate mass for comparison.
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule, offering insights into its connectivity and functional groups.
In the absence of specific MS/MS studies on N-ethylsaccharin, the fragmentation behavior of the parent compound, saccharin (B28170), and its N-methyl analog can provide a basis for predicting the fragmentation pathways. For saccharin, common fragmentation pathways involve the loss of SO₂ and CO. For N-alkylated saccharins, fragmentation would likely involve the cleavage of the N-alkyl bond and characteristic fragmentation of the benzisothiazole ring system.
Table 2: Predicted Major Fragmentation Pathways for [M+H]⁺ of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 212.0376 | 184.0427 | C₂H₄ (Ethene) |
| 212.0376 | 148.0114 | SO₂ + C₂H₄ |
| 212.0376 | 120.0165 | SO₂ + C₂H₄ + CO |
This table is based on predicted fragmentation patterns and requires experimental MS/MS data for verification.
X-ray Crystallography and Solid-State Chemistry
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction analysis allows for the unambiguous determination of a molecule's structure in the solid state. While a crystal structure for 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide is not available in the surveyed literature, the crystal structure of the closely related compound, 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (N-methylsaccharin), has been reported and provides valuable insights into the molecular geometry of N-alkylated saccharins.
The study of N-methylsaccharin revealed that the molecule possesses a nearly planar benzisothiazole ring system. It is expected that N-ethylsaccharin would adopt a similar planar conformation for the core ring structure, with the ethyl group extending from the nitrogen atom.
Table 3: Crystallographic Data for 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
| Parameter | Value | Reference |
| Empirical Formula | C₈H₇NO₃S | |
| Formula Weight | 197.21 | |
| Crystal System | Monoclinic | |
| Space Group | P2₁/m | |
| a (Å) | 6.896(3) | |
| b (Å) | 7.934(3) | |
| c (Å) | 8.014(3) | |
| β (°) | 111.45(3) | |
| Volume (ų) | 408.7(3) | |
| Z | 2 |
This data is for the N-methyl analog and serves as a model for the type of information obtained from single-crystal X-ray diffraction.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. Pseudopolymorphism refers to the inclusion of solvent molecules within the crystal lattice, forming solvates or hydrates.
There are no specific studies on the polymorphism or pseudopolymorphism of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide found in the literature. However, the parent compound, saccharin, and its salts are known to form various crystalline structures, including hydrates. This suggests that N-ethylsaccharin could also potentially exhibit polymorphism under different crystallization conditions, a hypothesis that would require experimental investigation to confirm.
The way molecules pack together in a crystal is determined by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions dictate the supramolecular assembly of the compound.
Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis
The electronic absorption spectrum of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide, also known as N-ethylsaccharin, provides valuable insights into its chromophoric system. The principal chromophore in this molecule is the 1,2-benzisothiazol-3(2H)-one, 1,1-dioxide moiety. This heterocyclic system contains a benzene (B151609) ring fused to a five-membered sulfonamide ring, creating an extended conjugated system that is responsible for the molecule's absorption of ultraviolet radiation.
The electronic transitions observed in the UV-Vis spectrum are primarily associated with the excitation of π electrons to higher energy antibonding π* orbitals (π → π* transitions) and, to a lesser extent, the transition of non-bonding electrons (n → π* transitions) to antibonding π* orbitals. The benzene ring and the carbonyl group within the heterocyclic structure are the key contributors to these electronic transitions.
While specific, high-resolution spectral data for N-ethylsaccharin is not extensively reported in publicly available literature, the electronic absorption properties can be inferred from its parent compound, saccharin. For saccharin, characteristic absorption bands are observed in the ultraviolet region. A strong absorption maximum is typically found around 215 nm, with a less intense band appearing in the range of 240-300 nm, often with a maximum near 270 nm.
A representative data table for the expected UV-Vis absorption of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide in a non-polar solvent is presented below. The values are based on the known spectrum of saccharin and the anticipated effects of N-alkylation.
| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) 1 (L·mol-1·cm-1) | λmax 2 (nm) | Molar Absorptivity (ε) 2 (L·mol-1·cm-1) | Transition Type |
| Hexane | ~215-220 | High | ~265-275 | Moderate | π → π* |
Synthetic Methodologies and Reaction Pathways Leading to 1,2 Benzisothiazol 3 2h One,2 Ethyl , 1,1 Dioxide
Exploration of Classical Synthetic Routes and Their Evolution
The traditional synthesis of 2-ethyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has primarily revolved around the nucleophilic substitution reaction involving the saccharin (B28170) anion. This approach has been refined over time to improve yield, purity, and reaction conditions.
Nucleophilic Substitution Reactions in its Formation
The cornerstone of classical synthesis for 2-ethyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is the bimolecular nucleophilic substitution (SN2) reaction. murov.info This method typically involves the reaction of the sodium salt of saccharin with an ethylating agent, such as iodoethane (B44018) or bromoethane. murov.info The saccharin anion, being an ambident nucleophile, possesses two potential sites for electrophilic attack: the nitrogen atom and the exocyclic oxygen atom of the carbonyl group. murov.info
The reaction is generally carried out by first treating saccharin with a base, such as sodium hydroxide, to generate the more nucleophilic sodium saccharin. This salt is then reacted with the ethyl halide. The lone pair of electrons on the nitrogen or one of the lone pairs on the carbonyl oxygen attacks the electrophilic carbon of the ethyl halide, displacing the halide ion and forming the corresponding N-ethyl or O-ethyl derivative.
Solvent Effects and Reaction Kinetics in Alkylation Processes
The choice of solvent plays a crucial role in the alkylation of saccharin, significantly influencing the reaction rate and the ratio of the resulting isomers. Polar aprotic solvents, such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are commonly employed for this SN2 reaction. murov.info These solvents are effective at solvating the cation (e.g., Na+) while leaving the saccharin anion relatively unsolvated and, therefore, more nucleophilic and reactive. Protic solvents, in contrast, would solvate the anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.
Recent studies have explored the use of DMSO as a safer alternative to DMF, which has known environmental and toxicological concerns. Research has shown that DMSO can provide comparable product yields to DMF, offering a greener alternative for this classical synthesis.
Regioselectivity in the Formation of N- and O-Ethyl Isomers
A key aspect of the alkylation of the saccharin anion is the regioselectivity, which dictates the formation of either the N-ethyl or the O-ethyl isomer. This selectivity is a classic example of kinetic versus thermodynamic control of a reaction.
The O-alkylation product, 3-ethoxy-1,2-benzisothiazole 1,1-dioxide, is generally considered the kinetic product. Its formation is faster due to the higher electron density on the more electronegative oxygen atom, leading to a lower activation energy for the initial attack. However, this isomer is thermodynamically less stable.
Conversely, the N-alkylation product, 2-ethyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is the thermodynamically more stable isomer. While its formation may be slower, under conditions that allow for equilibrium to be reached (e.g., higher temperatures or longer reaction times), the initially formed O-ethyl isomer can rearrange to the more stable N-ethyl isomer. In most preparative syntheses, the desired N-ethylsaccharin is the major product, indicating that the reaction conditions are often sufficient to favor the thermodynamic product.
The steric hindrance of the alkylating agent can also influence the N/O alkylation ratio. For instance, studies on the Mitsunobu alkylation of saccharin have shown that less sterically hindered alcohols preferentially yield N-alkylated saccharin. researchgate.net
Modern and Sustainable Synthetic Approaches
In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of catalytic techniques and the application of green chemistry principles in the synthesis of 2-ethyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.
Catalytic Synthesis Techniques (e.g., Phase Transfer Catalysis, Organocatalysis)
Phase Transfer Catalysis (PTC) has emerged as a powerful tool for the N-alkylation of saccharin. This technique facilitates the reaction between reactants in different phases (e.g., a solid salt and a liquid organic substrate). In the synthesis of N-alkyl saccharin derivatives, PTC has been successfully employed using a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), as the catalyst. rsc.org
The reaction is typically carried out by suspending the sodium salt of saccharin in a non-polar organic solvent like toluene, with the alkyl halide and a catalytic amount of TBAB. The quaternary ammonium cation pairs with the saccharin anion, transporting it into the organic phase where it can react with the alkyl halide. This method avoids the need for polar aprotic solvents and can lead to high yields of the N-alkylated product.
Organocatalysis , the use of small organic molecules to accelerate chemical reactions, represents another avenue for modern synthesis. While specific applications of organocatalysts for the direct synthesis of 2-ethyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide are not extensively documented, the principles of organocatalysis are applicable. For instance, saccharin and its derivatives have themselves been used as organocatalysts in various organic transformations. rsc.orgnih.gov The development of a specific organocatalytic system for the N-ethylation of saccharin remains an area for future research.
Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Microwave-Assisted)
Adherence to the principles of green chemistry has prompted the development of more sustainable synthetic routes.
Microwave-Assisted Synthesis has been shown to significantly accelerate the N-alkylation of saccharin. Microwave irradiation provides rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netijnrd.orgderpharmachemica.com For example, the N-alkylation of saccharin with various halides has been performed on a silica (B1680970) gel support in a microwave oven, demonstrating a rapid and efficient process. nih.govajrconline.org
Solvent-Free Synthesis is another key principle of green chemistry that has been applied to the synthesis of saccharin derivatives. Performing reactions without a solvent minimizes waste and reduces the environmental impact. The condensation of chlorobenzaldehyde and acetamide (B32628) to form N,N'-alkylidene bisamides has been achieved under solvent-free conditions using saccharin-N-sulfonic acid as a solid-acid catalyst. rsc.org Similar solvent-free approaches, potentially combined with microwave irradiation, could be adapted for the synthesis of 2-ethyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. cmu.edu
Below is a table summarizing various synthetic approaches for the N-alkylation of saccharin, highlighting the move towards more sustainable methods.
| Method | Reactants | Solvent/Conditions | Catalyst | Key Features |
| Classical SN2 | Sodium Saccharin, Iodoethane | DMF or DMSO | None | Well-established, good yields, concerns about solvent toxicity. |
| Phase Transfer Catalysis | Sodium Saccharin, Alkyl Halide | Toluene | Tetrabutylammonium Bromide (TBAB) | Avoids polar aprotic solvents, efficient. |
| Microwave-Assisted | Sodium Saccharin, Alkyl Halide | Silica Gel Support (Solvent-Free) or minimal solvent | None or TEBA | Rapid reaction times, high yields, energy efficient. |
Flow Chemistry and Continuous Manufacturing Methods
The application of flow chemistry and continuous manufacturing processes offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of fine chemicals and active pharmaceutical ingredients. seqens.com While specific literature detailing the end-to-end continuous flow synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide is not extensively available, the principles of flow chemistry can be applied to key reaction steps in its synthesis, particularly the N-alkylation of saccharin.
Flow chemistry involves conducting chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields and purity. seqens.com For the synthesis of N-ethylsaccharin, a flow process could be envisioned where a solution of sodium saccharin and ethyl iodide are continuously pumped and mixed in a heated reactor coil. The precise control of temperature and residence time in a flow reactor can help to minimize the formation of byproducts.
The advantages of employing flow chemistry for this synthesis would include:
Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling potentially hazardous reagents and exothermic reactions.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heating and cooling, leading to better reaction control and selectivity.
Scalability: Scaling up production in a flow system is often more straightforward than in traditional batch processes, involving longer run times or the use of parallel reactor lines. seqens.com
While dedicated flow synthesis routes for N-ethylsaccharin are not widely published, the broader applications of flow chemistry in synthesizing heterocyclic compounds and performing nucleophilic substitution reactions suggest its high potential for the manufacturing of this compound. bioduro.com
Precursor Chemistry and Starting Material Optimization
One of the common industrial methods for producing sodium saccharin involves a multi-step synthesis starting from phthalic anhydride (B1165640). google.com This process includes amidation, esterification, diazotization, substitution, chlorination, ammonolysis, and neutralization reactions. Optimization at each of these stages is critical for maximizing the yield and purity of the final sodium saccharin product.
The direct synthesis of N-ethylsaccharin is typically achieved through the nucleophilic substitution reaction of sodium saccharin with an ethylating agent, most commonly ethyl iodide. brainly.commurov.info This reaction is a classic SN2 alkylation where the saccharin anion acts as a nucleophile. digitellinc.com
The optimization of this alkylation step involves careful consideration of several reaction parameters:
Solvent: The choice of solvent significantly impacts the reaction rate and selectivity. Polar aprotic solvents such as N,N-dimethylformamide (DMF) are commonly used as they can accelerate SN2 reactions. brainly.comchegg.com However, due to the toxicological concerns associated with DMF, alternative solvents like dimethyl sulfoxide (DMSO) have been investigated and found to provide similar product yields, offering a safer reaction medium. digitellinc.com
Base: When starting from saccharin, a base is required to generate the nucleophilic anion. For the more common starting material, sodium saccharin, an additional base is not necessary.
Temperature: The reaction is typically carried out at an elevated temperature, often around 80°C, to ensure a reasonable reaction rate. brainly.commurov.info
Reactant Stoichiometry: The molar ratio of sodium saccharin to the ethylating agent is a key parameter to optimize for maximizing the conversion and minimizing unreacted starting materials.
The reaction between sodium saccharin and ethyl iodide can theoretically yield two products due to the ambident nature of the saccharin anion: the N-alkylated product (N-ethylsaccharin) and the O-alkylated product. murov.infodigitellinc.com However, experimental evidence suggests that the N-alkylated product is predominantly formed. quizlet.com
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | Sodium Saccharin | brainly.commurov.info |
| Alkylating Agent | Ethyl Iodide | brainly.commurov.info |
| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | brainly.comdigitellinc.com |
| Temperature | Approximately 80°C | brainly.commurov.info |
| Reaction Type | SN2 Nucleophilic Substitution | digitellinc.com |
Derivatization Strategies of the Benzisothiazolone Core (non-prohibited modifications)
The 1,2-benzisothiazol-3(2H)-one, 1,1-dioxide (saccharin) scaffold is a versatile platform for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry. nih.govresearchgate.net Modifications can be made at the nitrogen atom of the sulfonamide, the benzene (B151609) ring, or the carbonyl group. These derivatization strategies aim to explore the structure-activity relationship of saccharin-based compounds for various biological targets.
One common derivatization is the N-alkylation to produce compounds such as N-ethylsaccharin. Beyond simple alkyl groups, a variety of substituents can be introduced at the nitrogen atom. For instance, propargylated saccharin has been synthesized via nucleophilic substitution with propargyl bromide, which can then be used in further "click chemistry" reactions to create more complex molecules. nih.gov
Another significant area of derivatization involves the modification of the benzene ring of the saccharin core. This allows for the introduction of various functional groups that can modulate the compound's physicochemical properties and biological activity. For example, saccharin derivatives with substituents at the C6 position have been synthesized, including 6-amino and 6-nitro derivatives. These can serve as handles for further chemical transformations.
Recent research has focused on the use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to create a diverse library of novel saccharin-1,2,3-triazole conjugates. nih.gov This approach allows for the attachment of a wide variety of molecular fragments to the saccharin scaffold, leading to compounds with potential therapeutic applications, such as carbonic anhydrase inhibitors. nih.gov
| Position of Modification | Type of Modification | Example of Reagents/Reactions | Reference |
|---|---|---|---|
| Nitrogen Atom (N-2) | Alkylation | Ethyl iodide, Propargyl bromide | brainly.comnih.gov |
| Benzene Ring (e.g., C-6) | Nitration, Amination | Nitrating agents, Reduction of nitro group | |
| Benzene Ring | Click Chemistry (CuAAC) | Azide or alkyne functionalized saccharin with corresponding reaction partners | nih.gov |
These derivatization strategies highlight the chemical tractability of the benzisothiazolone core, enabling the synthesis of a vast array of compounds for further investigation.
Reactivity, Chemical Transformations, and Degradation Mechanisms of 1,2 Benzisothiazol 3 2h One,2 Ethyl , 1,1 Dioxide
Acid-Base Properties and Protonation/Deprotonation Equilibria
Unlike its parent compound, saccharin (B28170), which is notably acidic with a pKa around 1.6-2.3 due to the proton on the nitrogen atom, N-ethylsaccharin lacks this acidic proton. The ethyl group on the nitrogen atom removes the potential for deprotonation at this site under normal conditions.
The basicity of N-ethylsaccharin is relatively low. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent sulfonyl and carbonyl groups, significantly reducing its availability for protonation. The carbonyl and sulfonyl oxygens also possess lone pairs of electrons and can act as weak Lewis bases, potentially undergoing protonation in the presence of strong acids. However, the specific pKa values for the conjugate acids of N-ethylsaccharin are not extensively documented in the literature, suggesting that it is a very weak base.
Electrophilic and Nucleophilic Reactions at Different Molecular Sites
The formation of N-ethylsaccharin itself is a prime example of a nucleophilic substitution reaction. The sodium salt of saccharin, where the nitrogen atom is deprotonated, acts as an ambident nucleophile. In a reaction with an electrophile like iodoethane (B44018), it can be alkylated at either the nitrogen or the oxygen atom. quizlet.comconicet.gov.archegg.comresearchgate.netmurov.info This reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF), which enhances the nucleophilicity of the saccharin anion. conicet.gov.archegg.com
The reaction generally yields a mixture of N-ethylsaccharin and O-ethylsaccharin. chegg.com N-ethylsaccharin is the major product, indicating that the nitrogen atom is the more nucleophilic site, or that the N-alkylated product is thermodynamically more stable. chegg.comchegg.com The formation of N-ethylsaccharin is considered the thermodynamically favored product, while O-ethylsaccharin is the kinetically favored product. chegg.com This is because the oxygen atom in the saccharin anion is more electronegative and may react faster, but the resulting C-N bond in N-ethylsaccharin is stronger and more stable than the C-O-C linkage in the O-ethylsaccharin isomer.
As a reactant, N-ethylsaccharin is generally unreactive towards nucleophiles at the carbonyl carbon due to the delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl group. The benzene (B151609) ring can potentially undergo electrophilic aromatic substitution, although the sulfonyl group is strongly deactivating, which would make such reactions challenging.
Ring-Opening and Ring-Closure Reactions of the Isothiazolone (B3347624) Moiety
The isothiazolone ring in saccharin and its derivatives can be susceptible to ring-opening reactions under certain conditions. For instance, reactions of related saccharin derivatives, such as sulfobenzoic anhydride (B1165640) or saccharin-N-carboxylate, with nucleophiles like amino acid esters have been shown to yield ring-opened products. rsc.org This suggests that strong nucleophiles can attack the carbonyl carbon, leading to the cleavage of the C-N bond and opening of the five-membered ring.
While specific studies on the ring-opening reactions of N-ethylsaccharin are limited, it is plausible that under harsh conditions, such as treatment with strong nucleophiles or under vigorous hydrolysis, the isothiazolone ring could open to form derivatives of 2-sulfamoylbenzoic acid. Conversely, ring-closure reactions to form the N-ethylsaccharin scaffold are integral to its synthesis, typically involving the cyclization of a substituted benzamide (B126) derivative.
Photochemical Reactivity and Photo-induced Transformations
N-alkylsaccharin derivatives, including N-ethylsaccharin, exhibit photochemical reactivity. conicet.gov.ar The primary photo-induced transformation for saccharin and its N-alkyl derivatives involves the homolytic cleavage of the N-S bond. conicet.gov.ar This process leads to the formation of a benzamide derivative through the extrusion of sulfur dioxide (SO2).
Studies on N-(thioalkyl)-saccharins have shown that these compounds can undergo photocyclization reactions. researchgate.net These reactions are believed to proceed via an intramolecular electron transfer from the sulfur atom to the triplet excited state of the saccharin moiety. The reaction pathway can be influenced by the presence of oxygen. In an inert atmosphere, cyclized products are favored, while in the presence of molecular oxygen, photo-oxygenation products such as sulfoxides and sulfones are formed. conicet.gov.arresearchgate.net This indicates that the excited state of the N-alkylsaccharin can interact with oxygen to promote oxidation reactions.
Thermal Stability and Pyrolysis Pathways
N-ethylsaccharin is considered to be the thermodynamically more stable isomer compared to O-ethylsaccharin, suggesting a relatively high thermal stability. chegg.comchegg.com The parent compound, saccharin, is also known for its thermal stability. While specific pyrolysis pathways for N-ethylsaccharin are not well-documented, it is expected that at very high temperatures, decomposition would occur. The likely points of fragmentation would be the weaker bonds in the molecule, such as the C-S and N-S bonds in the isothiazolone ring. The ethyl group could also be susceptible to elimination or fragmentation at elevated temperatures.
Hydrolytic Stability and Hydrolysis Mechanisms
The parent saccharin molecule is known to be highly stable to hydrolysis under a wide range of pH and temperature conditions encountered in food and beverage applications. chegg.com While specific data for N-ethylsaccharin is scarce, it is expected to exhibit similar hydrolytic stability under neutral and moderately acidic or basic conditions.
Under more extreme conditions, such as prolonged exposure to strong acids or bases at high temperatures, hydrolysis of the amide bond could occur. This would lead to the opening of the isothiazolone ring to form N-ethyl-2-sulfamoylbenzoic acid. The hydrolytic decomposition products of the parent saccharin are 2-sulfobenzoic acid and 2-sulfamoylbenzoic acid. chegg.com
Advanced Analytical Research Methodologies for 1,2 Benzisothiazol 3 2h One,2 Ethyl , 1,1 Dioxide
Chromatographic Separations for Purity Assessment and Isolation
Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide, various chromatographic techniques are employed to assess its purity and for preparative isolation.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-nutritive sweeteners and their derivatives due to its versatility and applicability to a wide range of compounds. nih.govunl.edu Method development for 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide focuses on optimizing separation from its potential impurities, such as the parent compound saccharin (B28170), starting materials, and side-products from synthesis.
Reversed-phase HPLC is the most common mode used. nih.gov The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. researchgate.net The development of a robust HPLC method involves the systematic optimization of several key parameters:
Column Selection: C18 and C8 columns are frequently used, offering excellent retention and resolution for compounds of this polarity. researchgate.net
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. Gradient elution, where the concentration of the organic modifier is increased over time, is often employed to separate compounds with a wider range of polarities and to reduce analysis time. nih.gov
pH Control: The pH of the mobile phase is critical for controlling the retention of any ionizable impurities.
Detection: Due to the presence of a chromophore in the benzisothiazole ring system, UV detection is the most straightforward and widely used method. nih.govnih.gov A wavelength around 210 nm or 280 nm is often selected for sensitive detection. nih.govresearchgate.net
The purity of synthesized lots of the compound can be determined to be ≥95% by HPLC with UV detection. mdpi.com
Table 1: Typical HPLC Method Parameters for Analysis of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 or C8, 150mm x 4.6 mm, 5 µm | Provides hydrophobic interaction for separation. |
| Mobile Phase | A: 0.02M KH₂PO₄ (pH adjusted) B: Acetonitrile | Controls retention and elution of the analyte. |
| Elution Mode | Gradient | Allows for separation of compounds with varying polarities in a single run. |
| Flow Rate | 1.0 mL/min | Affects resolution, analysis time, and back pressure. |
| Column Temp. | 25-30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical scale HPLC. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at specific wavelengths for quantification and peak purity. |
| Wavelength | 210 nm or 280 nm | Wavelength of maximum absorbance for the analyte. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.com However, compounds like 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide and its parent, saccharin, have low volatility, making direct GC analysis challenging. nih.govunl.edu Therefore, a derivatization step is typically required to convert the analyte into a more volatile form. nih.gov
For related compounds like saccharin, methylation with diazomethane (B1218177) to form N-methyl-saccharin and its O-methyl isomer has been used to facilitate GC analysis. nih.gov While 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide is already N-alkylated, GC can be particularly useful for identifying volatile impurities or byproducts from its synthesis. For instance, in the synthesis of N/O-ethyl saccharin, GC analysis can reveal the presence of unreacted starting materials or side products. chemicalforums.com Potential impurities that could be analyzed by GC include residual solvents from the synthesis or volatile degradation products. medistri.swiss
The development of a GC method would involve:
Derivatization (if necessary): For any polar, non-volatile impurities.
Column Selection: A capillary column with a nonpolar or medium-polarity stationary phase is typically used.
Temperature Programming: The oven temperature is ramped up to elute compounds with different boiling points.
Detection: A Flame Ionization Detector (FID) provides general-purpose, sensitive detection for organic compounds, while a mass spectrometer (MS) offers definitive identification. sigmaaldrich.com
Table 2: Illustrative GC Method Parameters
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | High-resolution separation of volatile components. |
| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry analytes through the column. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Start at 50°C, ramp at 20°C/min to 320°C | Separates compounds based on their boiling points. thermofisher.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification. |
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC bridges the gap between gas and liquid chromatography and is particularly advantageous for its high efficiency, speed, and use of environmentally benign solvents. chromatographyonline.com
For challenging separations involving 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide, SFC can offer unique selectivity compared to HPLC. This is especially relevant for:
Isomer Separation: Separating the target N-ethyl isomer from the corresponding O-ethyl isomer, a common byproduct in the alkylation of saccharin.
Chiral Separations: If chiral centers are present in derivatives, SFC with chiral stationary phases is a powerful tool for enantiomeric separation. chromatographyonline.com
High-Throughput Analysis: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster analysis times compared to HPLC. chromatographyonline.com
Method development in SFC involves optimizing the mobile phase (CO₂ and an organic co-solvent like methanol), stationary phase, back pressure, and temperature to achieve the desired separation. chromatographyonline.com
Capillary Electrophoresis (CE) for Charge-Based Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. wikipedia.orgsciex.com It is an interesting alternative to HPLC, offering short analysis times, high efficiency, and minimal sample and solvent consumption. researchgate.netdiva-portal.org
Since 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide is a neutral molecule, standard Capillary Zone Electrophoresis (CZE) is not directly applicable. However, a mode of CE called Micellar Electrokinetic Chromatography (MEKC) can be used. nih.gov In MEKC, a surfactant (like sodium dodecyl sulfate) is added to the buffer above its critical micelle concentration. These micelles act as a pseudo-stationary phase, and neutral analytes can be separated based on their partitioning between the aqueous buffer and the hydrophobic interior of the micelles. nih.gov
CE is particularly useful for analyzing complex mixtures and can provide orthogonal selectivity to HPLC, confirming purity results from a different analytical perspective. nih.gov Detection is typically performed using UV absorbance, as the analyte possesses a chromophore. diva-portal.org
Hyphenated Techniques in Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and characterization of compounds and their impurities. ajrconline.org
LC-MS and GC-MS for Mixture Analysis and Trace Component Identification
Combining chromatography with mass spectrometry provides both separation of mixture components and their structural identification based on mass-to-charge ratio and fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the analysis of saccharin and its derivatives. researchgate.net An LC-MS method couples the separation power of HPLC with the detection specificity and sensitivity of a mass spectrometer. ijprajournal.com Electrospray Ionization (ESI) is a common "soft" ionization technique used, which typically generates the protonated molecular ion ([M+H]⁺), allowing for unambiguous determination of the molecular weight of the parent compound and any impurities. ijprajournal.comnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information for definitive identification. nih.gov This technique is essential for identifying unknown impurities or degradation products, even at trace levels. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the identification of volatile and semi-volatile compounds. medistri.swiss For the analysis of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide, GC-MS is primarily used to identify volatile impurities or byproducts from the synthesis. chemicalforums.comnih.gov The separated components from the GC column enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected. The resulting mass spectrum is a unique fingerprint that can be compared against spectral libraries for positive identification. medistri.swissajrconline.org
Table 3: Common Mass Spectrometry Parameters for Hyphenated Techniques
| Parameter | LC-MS Setting | GC-MS Setting | Purpose |
|---|---|---|---|
| Ionization Source | Electrospray Ionization (ESI) | Electron Ionization (EI) | Generates ions from the analyte molecules. |
| Polarity | Positive or Negative | N/A | ESI can be run in either mode depending on the analyte. |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | Quadrupole, Ion Trap | Separates ions based on their mass-to-charge ratio (m/z). |
| Scan Mode | Full Scan, Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) | Full Scan, Selected Ion Monitoring (SIM) | Full scan for unknowns; SIM/MRM for targeted quantification. |
| Fragment Ion (MS/MS) | Precursor ion (m/z = 212 for [M+H]⁺) | N/A (fragmentation inherent to EI) | Provides structural information for compound identification. |
LC-NMR for Online Structural Characterization
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive structure elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comsumitomo-chem.co.jp This online coupling allows for the direct structural characterization of analytes as they elute from the chromatography column, making it an invaluable tool for analyzing complex mixtures, identifying impurities, or monitoring reaction products.
For 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide, LC-NMR can be employed in several modes. In the "on-flow" mode, spectra are acquired continuously as the eluent passes through a specialized NMR flow cell. mdpi.com This is suitable for rapid screening of samples where the target compound is present in sufficient concentration. For more detailed analysis or for lower concentration analytes, the "stopped-flow" mode is utilized. In this approach, the chromatographic flow is halted when the peak of interest, such as that of N-ethylsaccharin, is within the NMR flow cell, allowing for longer acquisition times and the performance of more complex 2D NMR experiments to gain deeper structural insights. mdpi.comnih.gov
The application of LC-NMR to a synthesis mixture containing N-ethylsaccharin would involve monitoring for the characteristic ¹H-NMR signals of the compound at its specific retention time. The unambiguous identification of these signals provides real-time structural confirmation.
| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
|---|---|---|---|---|
| Aromatic | ~7.8-8.2 | Multiplet | 4H | Protons on the benzene (B151609) ring |
| Methylene (B1212753) (-CH₂) | ~3.8 | Quartet | 2H | Protons of the ethyl group adjacent to Nitrogen |
| Methyl (-CH₃) | ~1.3 | Triplet | 3H | Protons of the ethyl group |
This table presents the expected ¹H-NMR signals for 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide, which would be used for its identification in an LC-NMR experiment.
Quantitative Spectroscopic Methods for Non-Dosage Applications
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary quantitative method that does not rely on the use of calibration standards of the specific analyte. The signal intensity in ¹H-NMR is directly proportional to the number of protons giving rise to the signal, allowing for the accurate determination of relative and absolute concentrations.
A key non-dosage application for 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide is in the analysis of reaction products during its synthesis. The alkylation of saccharin can lead to the formation of two isomers: the N-substituted product (N-ethylsaccharin) and the O-substituted product (O-ethylsaccharin). murov.info Quantitative ¹H-NMR is an ideal method to determine the ratio of these two isomers in the final product mixture without requiring their prior separation. chegg.com
The quantification is achieved by comparing the integration of signals that are unique to each isomer. The methylene (-CH₂) protons of the ethyl group are particularly well-suited for this analysis, as their chemical environment, and thus their chemical shift, is distinct for each isomer. murov.info By comparing the integral values of the methylene quartets for N-ethylsaccharin and O-ethylsaccharin, the precise molar ratio of the two products can be calculated.
| Compound Isomer | Proton Group | Approximate Chemical Shift (ppm) | Application in qNMR |
|---|---|---|---|
| N-ethylsaccharin | Methylene (-N-CH₂-CH₃) | ~3.8 | The ratio of the integrals of these two signals is used to calculate the percentage of each isomer in the product mixture. |
| O-ethylsaccharin | Methylene (-O-CH₂-CH₃) | ~4.6 |
This table illustrates the key ¹H-NMR signals used for the quantitative analysis of the isomeric ratio of N-ethylsaccharin and O-ethylsaccharin.
Electroanalytical Chemistry and Redox Properties
Electroanalytical techniques, such as cyclic voltammetry (CV), are used to investigate the redox properties of a molecule by measuring the current response to an applied potential. ossila.com These methods can determine the oxidation and reduction potentials of a compound, probe the kinetics of electron transfer reactions, and assess the stability of the resulting charged species.
Specific, detailed studies on the electrochemical behavior of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide are not widely documented in peer-reviewed literature. However, the molecule contains electrochemically active functional groups, primarily the sulfonamide and carbonyl moieties within the benzisothiazole core, which are expected to be redox-active.
A hypothetical cyclic voltammetry experiment on N-ethylsaccharin would provide critical data on its electrochemical properties. The experiment involves scanning the potential and observing any resulting anodic (oxidation) or cathodic (reduction) peaks. The potential at which these peaks occur indicates the energy required to remove or add electrons, respectively. The shape and separation of the peaks can reveal whether the electron transfer process is reversible, quasi-reversible, or irreversible. ossila.com While data for the parent compound, saccharin, shows redox activity, these results cannot be directly extrapolated to the N-ethyl derivative due to the influence of the ethyl group on the electronic structure. researchgate.net
| Electrochemical Parameter | Symbol | Information Provided | Expected Value for N-ethylsaccharin |
|---|---|---|---|
| Anodic Peak Potential | Eₚₐ | Potential at which oxidation occurs. | To be determined experimentally. |
| Cathodic Peak Potential | Eₚ꜀ | Potential at which reduction occurs. | To be determined experimentally. |
| Formal Reduction Potential | E°' | Thermodynamic potential of the redox couple. | To be determined experimentally. |
| Peak Current Ratio | Iₚₐ / Iₚ꜀ | Indicates the stability and reversibility of the redox process. A ratio of ~1 suggests a stable, reversible system. | To be determined experimentally. |
This table outlines the key parameters that would be determined from a cyclic voltammetry study of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide to characterize its redox properties.
Computational and Theoretical Chemistry Studies of 1,2 Benzisothiazol 3 2h One,2 Ethyl , 1,1 Dioxide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of N-alkylated saccharin (B28170) derivatives. Methodologies such as using the B3LYP functional with extensive basis sets like 6-311++G(3df,3pd) have been successfully applied to study the structure and photochemistry of closely related, complex saccharin conjugates. conicet.gov.ar These approaches provide a robust framework for predicting the behavior of the 2-ethyl derivative.
The electronic properties of a molecule are fundamental to its reactivity and interactions. Molecular orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding charge transfer and electronic transitions. academie-sciences.fr
For 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring of the benzisothiazole core. The LUMO, conversely, is anticipated to be distributed across the electron-withdrawing sulfonyl (SO₂) and carbonyl (C=O) groups. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. aimspress.com A larger gap implies higher stability and lower reactivity.
The charge distribution, often analyzed through methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP), reveals the electrophilic and nucleophilic sites. academie-sciences.fraimspress.com In N-ethylsaccharin, the oxygen atoms of the sulfonyl and carbonyl groups are expected to carry significant negative charge, making them sites for electrophilic attack. The sulfur atom and the carbonyl carbon would be electrophilic centers. The N-ethyl group introduces a moderate electron-donating effect, slightly influencing the charge distribution on the heterocyclic ring compared to the parent saccharin molecule.
Table 1: Predicted Electronic Properties and Global Reactivity Descriptors
| Property | Predicted Value/Description | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 to -8.0 eV | Relates to the electron-donating ability. |
| LUMO Energy | ~ -1.5 to -2.5 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 6.5 eV | Indicates chemical stability and reactivity. |
| Ionization Potential (I) | ~ 7.0 to 8.0 eV | Energy required to remove an electron. |
| Electron Affinity (A) | ~ 1.5 to 2.5 eV | Energy released when an electron is added. |
| Electronegativity (χ) | ~ 4.25 to 5.25 | Tendency to attract electrons. |
Note: The values in this table are estimations based on typical DFT calculation results for similar heterocyclic compounds and serve for illustrative purposes.
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structural confirmation and analysis.
NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. For N-ethylsaccharin, specific signals can be anticipated. For instance, the methylene (B1212753) protons (-CH₂-) of the ethyl group are expected to show a distinct signal around 3.86 ppm in the ¹H NMR spectrum, while the methyl protons (-CH₃) would appear further upfield. dokumen.pub Calculations help in assigning these shifts and understanding how the electronic environment of the saccharin core influences them.
IR Spectroscopy: The vibrational frequencies from IR spectroscopy can be simulated using harmonic frequency calculations at the DFT level. conicet.gov.ar Key predicted vibrational modes for N-ethylsaccharin would include strong stretching frequencies for the carbonyl group (C=O) typically around 1720-1740 cm⁻¹, and symmetric and asymmetric stretching modes for the sulfonyl group (SO₂) in the 1330-1360 cm⁻¹ and 1160-1190 cm⁻¹ regions, respectively.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. academie-sciences.frcqvip.com The benzisothiazole core is the primary chromophore. Electronic transitions are expected from the HOMO (located on the benzene ring) to the LUMO (on the heterocyclic part), resulting in absorption bands in the UV region.
Table 2: Predicted Spectroscopic Data for 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide
| Spectrum Type | Predicted Parameter | Region/Value |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) of N-CH₂ | ~3.8 - 3.9 ppm |
| ¹H NMR | Chemical Shift (δ) of CH₃ | ~1.3 - 1.4 ppm |
| ¹³C NMR | Chemical Shift (δ) of C=O | ~158 - 162 ppm |
| IR | Carbonyl (C=O) Stretch (ν) | ~1730 cm⁻¹ |
| IR | Asymmetric SO₂ Stretch (ν) | ~1340 cm⁻¹ |
| IR | Symmetric SO₂ Stretch (ν) | ~1180 cm⁻¹ |
Quantum chemical calculations are a cornerstone in mechanistic organic chemistry, allowing for the exploration of reaction pathways and the characterization of transition states. rsc.org For the synthesis of N-ethylsaccharin, which typically involves the N-alkylation of a saccharin salt with an ethylating agent, computational modeling can elucidate the reaction mechanism. walisongo.ac.id
These calculations can compare different potential pathways, such as N-alkylation versus the competing O-alkylation, by determining the activation energies for each route. The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes. By modeling the reaction coordinates, researchers can understand the energetic landscape of the synthesis, helping to optimize reaction conditions for higher selectivity and yield. google.com
Thermochemical properties such as enthalpy of formation, entropy, and Gibbs free energy can be predicted with high accuracy through quantum calculations. These values are crucial for understanding the stability and equilibrium position of reactions involving the compound.
Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide, the primary focus of MD simulations would be to analyze the conformational landscape of the N-ethyl group.
Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. mdpi.com This approach establishes a mathematical correlation between calculated molecular descriptors and an experimentally determined property.
For 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide, QSPR models could be developed to predict a range of physical properties without the need for experimental measurement. Descriptors used in such models can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies).
Properties that can be predicted via QSPR include:
Boiling point
Melting point
Vapor pressure
Solubility
Lipophilicity (logP) researchgate.net
By building a model from a training set of structurally related benzisothiazole derivatives with known properties, the model can then be used to predict these properties for N-ethylsaccharin and other new derivatives. nih.gov
Force Field Development and Parameterization for Molecular Mechanics Studies
Molecular mechanics (MM) simulations are a powerful tool for studying the conformational dynamics and intermolecular interactions of molecules. However, the accuracy of these simulations is critically dependent on the quality of the underlying force field, which is a set of mathematical functions and associated parameters that describe the potential energy of a molecular system. For novel or specialized molecules such as 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide, parameters may not be available in standard, general-purpose force fields like the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF). In such cases, a specific parameterization effort is required.
As of the latest literature surveys, a dedicated and publicly available force field specifically parameterized for 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide has not been reported. The development of such a force field would be a crucial step to enable accurate molecular dynamics simulations of this compound and its interactions with other molecules.
The process of developing a force field for a novel molecule like 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide would involve a multi-step procedure, leveraging computational quantum mechanics (QM) to derive the necessary parameters. frontiersin.orgaip.orgacs.org This process generally includes:
Determination of Atom Types: Each atom in the molecule is assigned a specific atom type, which defines its characteristics within the force field. These are determined by the element and its local chemical environment. For the target molecule, new atom types would likely be required for the sulfur atom in the sulfonyl group and the adjacent atoms in the heterocyclic ring, which are not well-represented in general force fields.
Derivation of Bonded Parameters: These parameters describe the energy associated with the covalent bonding structure of the molecule.
Bond Stretching: The equilibrium bond lengths and force constants for each pair of bonded atoms are typically derived from the geometry optimization and frequency calculations of the molecule at a high level of QM theory (e.g., using Density Functional Theory with a suitable basis set like 6-31G*). acs.org
Angle Bending: Similarly, equilibrium bond angles and their corresponding force constants are obtained from the same QM calculations.
Torsional (Dihedral) Angles: These are among the most critical and complex parameters to derive. They describe the energy barriers associated with rotation around chemical bonds. QM potential energy scans are performed by systematically rotating specific bonds and calculating the energy at each step. The resulting energy profiles are then used to fit the parameters of the dihedral terms in the force field. acs.org
Derivation of Non-bonded Parameters: These parameters govern the intermolecular and long-range intramolecular interactions.
Van der Waals Parameters: These are typically represented by the Lennard-Jones potential and include parameters for the atomic size (σ) and well depth (ε). For novel atom types, these are often adapted from existing parameters for similar atoms or derived by fitting to experimental data like liquid densities and heats of vaporization, if available.
Electrostatic Parameters (Partial Atomic Charges): The distribution of charge within the molecule is crucial for describing electrostatic interactions. Atomic charges are not directly observable but are derived from the QM electron density distribution. A common approach is to fit the partial charges to reproduce the QM-calculated electrostatic potential (ESP) surrounding the molecule. nih.gov
For a molecule containing a sulfonamide-like moiety, particular attention must be paid to the parameterization of the sulfur-containing group, as its geometry and charge distribution can be complex. acs.orgresearchgate.net Studies on the parameterization of sulfonamides have shown that ab initio calculations are essential for accurately capturing the conformational preferences and energetics of the S-N bond. acs.orgacs.org
Given the absence of a specific force field, researchers wishing to perform MM studies on 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide would need to undertake such a parameterization effort. This would likely involve using automated tools and software packages that assist in deriving force field parameters from QM calculations, such as the Force Field Toolkit (ffTK) or the Q-Force protocol. aip.orgacs.org
The following table illustrates the types of bonded parameters that would need to be determined for the core benzisothiazole ring and the ethyl substituent of the target molecule. The values presented are hypothetical and for illustrative purposes only, as they would need to be derived from detailed quantum mechanical calculations.
| Bonded Parameter | Atom(s) Involved | Equilibrium Value (Illustrative) | Force Constant (Illustrative) |
| Bond Stretching | |||
| C-S (ring) | 1.75 Š| 350 kcal/mol/Ų | |
| S-N (ring) | 1.65 Š| 400 kcal/mol/Ų | |
| N-C (carbonyl) | 1.40 Š| 450 kcal/mol/Ų | |
| S=O | 1.45 Š| 550 kcal/mol/Ų | |
| N-C (ethyl) | 1.47 Š| 380 kcal/mol/Ų | |
| Angle Bending | |||
| C-S-N (ring) | 95.0° | 60 kcal/mol/rad² | |
| S-N-C (ring) | 110.0° | 70 kcal/mol/rad² | |
| O=S=O | 120.0° | 80 kcal/mol/rad² | |
| C(ring)-N-C(ethyl) | 118.0° | 65 kcal/mol/rad² | |
| Torsional Angle | |||
| C-S-N-C | Multiple terms | Multiple terms | |
| S-N-C(ethyl)-C | Multiple terms | Multiple terms |
Environmental Transformation and Abiotic Fate of 1,2 Benzisothiazol 3 2h One,2 Ethyl , 1,1 Dioxide
Abiotic Degradation Pathways in Environmental Matrices
Photolytic Degradation under Simulated Sunlight Conditions
No studies specifically investigating the photolytic degradation of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide under simulated sunlight conditions were identified in the available literature. Research on the photodegradation of the related compound 1,2-benzisothiazolin-3-one (BIT) indicates that it can undergo photo-induced degradation, involving processes such as isomerization, oxidation, hydroxylation, and hydrolysis. researchgate.netresearchgate.net However, the influence of the 2-ethyl and 1,1-dioxide substitutions on the photolytic stability and degradation pathways of the core benzisothiazol structure has not been documented.
Hydrolysis in Aqueous Systems (pH, Temperature Effects)
Specific experimental data on the hydrolysis of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide in aqueous systems, including the effects of pH and temperature, are not available in the reviewed scientific literature. General chemical principles suggest that the saccharin (B28170) structure is relatively stable. chemicalforums.com Discussions in non-peer-reviewed forums suggest that the N-S or C-N bonds within the saccharin molecule are not easily cleaved under typical synthesis and isolation conditions, which may imply a degree of hydrolytic stability. chemicalforums.com However, without dedicated environmental fate studies, the rate and products of hydrolysis under various environmental conditions remain unknown.
Sorption and Desorption Behavior in Soil and Sediment
No empirical data was found regarding the sorption and desorption coefficients (such as Koc) or the general soil and sediment behavior of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide. The mobility and partitioning of a chemical in soil and sediment are influenced by its physicochemical properties, such as water solubility and the octanol-water partition coefficient, as well as soil characteristics like organic matter content and pH. mdpi.comresearchgate.net Without experimental data for N-ethylsaccharin, its potential for leaching or accumulation in these environmental compartments cannot be determined.
Volatilization Studies from Water and Soil Surfaces
Specific studies on the volatilization of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide from water or soil surfaces are not present in the available literature. The tendency of a chemical to volatilize is primarily governed by its vapor pressure and Henry's Law constant. Factors such as temperature, air and water flow rates, and soil properties (e.g., moisture content and sorption) also play a significant role. rivm.nl In the absence of these fundamental physicochemical properties for N-ethylsaccharin, its potential for volatilization remains uncharacterized.
Analytical Methodologies for Environmental Monitoring (excluding human/animal exposure)
No analytical methods specifically developed for the detection and quantification of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide in environmental matrices such as water, soil, or sediment have been documented. The development of such methods would likely involve techniques such as liquid chromatography or gas chromatography coupled with mass spectrometry (LC-MS or GC-MS), which are commonly used for the analysis of organic contaminants in environmental samples. nih.gov However, specific extraction, clean-up, and instrumental parameters for N-ethylsaccharin have not been published.
Environmental Occurrence and Distribution Studies (non-toxicological context)
Comprehensive searches of publicly available scientific literature and environmental databases did not yield specific data on the environmental occurrence and distribution of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide. Research in this area has predominantly focused on the more widely used parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), and its degradation products.
Studies on related benzisothiazolinone compounds indicate that they can be introduced into the environment through various pathways, including wastewater treatment plant effluents and leaching from treated materials. industrialchemicals.gov.au However, without specific monitoring data for 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide, its presence, concentration levels, and distribution in different environmental compartments such as surface water, groundwater, soil, and sediment remain uncharacterized.
Consequently, it is not possible to provide detailed research findings or data tables on the environmental occurrence of this specific chemical compound at this time. Further research and targeted environmental monitoring studies are needed to determine the potential for 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide to be present in the environment.
Advanced Applications in Materials Science and Chemical Synthesis Non Biomedical Focus
Role as a Chemical Intermediate in the Synthesis of Complex Organic Molecules
The 1,2-benzisothiazol-3(2H)-one 1,1-dioxide scaffold is a foundational component in the synthesis of more complex molecules. The parent compound, saccharin (B28170), serves as an important starting material for creating a variety of heterocyclic compounds. nih.gov The title compound, 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide (also known as N-ethylsaccharin), is itself an intermediate, typically synthesized via the alkylation of saccharin. nih.gov
The most common synthetic route involves the reaction of sodium saccharin with an ethylating agent, such as iodoethane (B44018), in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govquizlet.com This reaction highlights the role of the saccharin salt as a potent nucleophile. quizlet.com
Table 1: Synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide
| Reactant 1 | Reactant 2 | Solvent | Primary Product |
|---|
As a stable N-substituted derivative, N-ethylsaccharin becomes a valuable building block for further molecular elaboration. The core structure can undergo various chemical transformations, allowing for the construction of novel organic molecules. For instance, reactions can be designed to modify the benzene (B151609) ring or to achieve ring contractions, leading to different heterocyclic systems. mdpi.com The versatility of the saccharin framework enables its use as a foundational scaffold in synthetic chemistry for creating molecules with tailored properties for various material applications. nih.govijmcr.com
Applications in Polymer Chemistry (e.g., as a monomer, additive, stabilizer)
While direct applications of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide in polymer chemistry are not extensively documented, the structural characteristics of the saccharin framework suggest significant potential. Saccharin derivatives have found utility in the electroplating industry, which frequently involves the use of polymeric coatings and films. nih.gov The role of organic molecules as polymer additives is crucial for enhancing material properties and longevity. adeka.co.jp Additives can function as stabilizers, nucleating agents, acid scavengers, and more. pqri.orglohtragon.com
The robust thermal stability of the benzisothiazole dioxide ring system makes it a candidate for a thermal stabilizer or a processing aid, protecting polymers from degradation at high temperatures during molding and extrusion. adeka.co.jp Furthermore, the polar sulfonyl (SO₂) and carbonyl (C=O) groups within the molecule could influence the crystallization behavior of semi-crystalline polymers, suggesting a potential function as a nucleating agent to improve optical clarity or mechanical properties. lohtragon.com
Table 2: Potential Applications of the Compound's Scaffold in Polymer Chemistry
| Potential Role | Relevant Structural Feature | Hypothesized Function |
|---|---|---|
| Thermal Stabilizer | Stable heterocyclic ring system | Prevents polymer chain degradation at high processing temperatures. |
| Nucleating Agent | Polar sulfonyl and carbonyl groups | Influences polymer chain arrangement, promoting controlled crystallization. |
| Acid Scavenger | Lewis basic sites (carbonyl oxygen) | Neutralizes acidic residues from polymerization catalysts, enhancing long-term stability. lohtragon.com |
Integration into Advanced Functional Materials (e.g., sensing materials, non-biological)
The integration of specific molecular units into larger systems to create advanced functional materials is a cornerstone of modern materials science. The unique electronic and structural properties of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide make it an interesting candidate for this purpose. Heteroaromatic structures are frequently explored for their utility in organic electronics and sensor technology.
The compound's core contains a strong electron-withdrawing sulfonyl group, which significantly influences the molecule's electronic properties. This feature could be harnessed to tune the energy levels (e.g., the Lowest Unoccupied Molecular Orbital, or LUMO) of larger conjugated systems for applications in organic semiconductors or photovoltaics.
Furthermore, the distinct arrangement of polar groups (sulfonyl and carbonyl) and the aromatic surface could be exploited for molecular recognition. If immobilized on a surface or incorporated into a polymer backbone, these sites could offer selective binding for specific metal ions or small organic molecules. This interaction could be transduced into a measurable signal (optical or electrical), forming the basis of a non-biological chemosensor. While this remains a prospective field of study, the fundamental properties of the N-ethylsaccharin structure suggest a promising avenue for the development of novel functional materials.
Potential in Energy Storage and Conversion Technologies (e.g., electrolytes)
The search for new materials to improve energy storage technologies, such as lithium-ion batteries, is a critical area of research. A key challenge is the development of stable electrolytes that can withstand high voltages and improve battery safety and lifespan. google.com Recent studies have investigated heterocyclic organic molecules, such as benzimidazole (B57391) and benzotriazole (B28993) derivatives, as promising electrolyte additives or as redox-active components in non-aqueous batteries. researchgate.netresearchgate.net
The 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide molecule possesses several features that make it a compelling candidate for exploration in this field. The electron-withdrawing nature of the sulfonyl group suggests that the core ring system would have high oxidation stability, a desirable trait for additives in high-voltage electrolytes. google.com The N-ethyl group enhances the molecule's solubility in the non-aqueous organic carbonate solvents typically used in lithium-ion batteries.
As an electrolyte additive, it could potentially participate in the formation of a stable solid-electrolyte interphase (SEI) on the cathode surface, preventing the degradation of the main electrolyte components and thereby extending the battery's cycle life. Although specific research on N-ethylsaccharin in this context is nascent, its structural analogy to other successful heterocyclic additives marks it as a molecule with significant potential for advancing energy storage technologies.
Table 4: Structural Comparison for Potential Electrolyte Application
| Compound Class | Key Structural Feature | Relevance to Electrolytes |
|---|---|---|
| Benzotriazoles | N-heterocyclic aromatic rings | Electrochemical stability, film-forming properties. researchgate.net |
| Benzimidazoles | N-heterocyclic aromatic rings | Used to create lithium salts for electrolytes. researchgate.net |
| 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide | N,S-heterocyclic rings with sulfonyl group | Potential for high oxidative stability and good solubility in organic solvents. |
Future Research Directions and Emerging Paradigms for 1,2 Benzisothiazol 3 2h One,2 Ethyl , 1,1 Dioxide
Discovery of Unprecedented Reactivity and Selectivity in Synthesis
The classical synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide, commonly known as N-ethylsaccharin, proceeds via the alkylation of sodium saccharin (B28170) with iodoethane (B44018). This reaction is a well-understood S(_N)2 process where the saccharin anion acts as an ambident nucleophile, leading to the formation of both N- and O-alkylated products. Future research is directed towards developing synthetic strategies that offer unprecedented control over reactivity and selectivity, moving beyond this conventional approach.
A primary objective is the development of catalytic systems that can achieve high selectivity for N-alkylation, thereby minimizing the formation of the O-ethylsaccharin byproduct and simplifying purification processes. The exploration of phase-transfer catalysis, for instance, has shown promise for the alkylation of N-H bonds in compounds where the acidity is enhanced by adjacent electron-withdrawing groups, a characteristic feature of saccharin. rsc.org Further investigation into tailored catalysts, including organocatalysts and metal complexes, could lead to methodologies with superior efficiency and selectivity.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic N-Alkylation | Higher selectivity, reduced byproducts, milder reaction conditions. | Design of specific organocatalysts or metal complexes for saccharin alkylation. |
| Phase-Transfer Catalysis | Enhanced reaction rates, simplified workup. | Optimization of catalyst and reaction conditions for selective N-alkylation. |
| Green Solvents | Reduced environmental impact and toxicity. | Screening of alternative solvents like DMSO and development of solvent-free methods. |
| Advanced Purification | Improved efficiency and sustainability. | Development of selective recrystallization and chromatographic separation methods. |
Development of Advanced Spectroscopic and Analytical Characterization Techniques
A thorough understanding of the structure-property relationships of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide necessitates the application of advanced spectroscopic and analytical techniques. While standard techniques like 1D ¹H and ¹³C NMR are routinely used for its characterization, there is considerable scope for the application of more sophisticated methods to gain deeper structural insights.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide unambiguous assignments of proton and carbon signals and reveal through-bond connectivities within the molecule. wikipedia.orgslideshare.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could elucidate the spatial proximity of different protons, offering insights into the molecule's conformation in solution. wikipedia.org
Solid-state NMR (ssNMR) spectroscopy represents another frontier for the characterization of N-ethylsaccharin, particularly for studying its crystalline forms and intermolecular interactions in the solid state. nih.govresearchgate.net Techniques like fast magic angle spinning (MAS) can provide high-resolution spectra of solid samples, revealing information about polymorphism and molecular packing that is inaccessible through solution-state NMR. nih.govresearchgate.net
Furthermore, while the crystal structure of a related derivative, Saccharin N-(2-acetic acid ethyl ester), has been determined, the specific crystal structure of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide remains an area for future investigation. nih.gov Single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice, which is crucial for understanding its physical properties and for computational modeling. nih.gov
| Technique | Information Gained | Future Application to N-ethylsaccharin |
| 2D NMR (COSY, HSQC, NOESY) | Through-bond and through-space correlations, conformational analysis. | Unambiguous spectral assignment and determination of solution-state conformation. |
| Solid-State NMR (ssNMR) | Structure and dynamics in the solid state, polymorphism. | Characterization of crystalline forms and intermolecular interactions. |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, and angles. | Determination of the definitive solid-state structure and packing. |
| High-Resolution Mass Spectrometry | Accurate molecular weight and fragmentation patterns. | Detailed analysis of purity and identification of potential reaction byproducts. |
Integration of Machine Learning and AI in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical sciences, and the study of 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide and its derivatives is no exception. These computational tools can be leveraged to accelerate the design of new compounds with tailored properties and to predict their behavior, thereby reducing the need for extensive experimental work.
Future research will likely focus on developing quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models for N-substituted saccharin derivatives. By training ML algorithms on existing experimental data, it will be possible to predict various properties of novel derivatives, such as their reactivity, solubility, and potential for specific applications.
Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate a wide range of molecular descriptors for N-ethylsaccharin and related compounds. researchgate.netmdpi.com These descriptors, which include electronic properties like HOMO-LUMO energy gaps and charge distributions, can serve as inputs for ML models. researchgate.netnih.gov This synergy between quantum chemical calculations and machine learning will enable a more profound understanding of the factors governing the properties of these molecules. The ultimate goal is to create predictive models that can guide the synthesis of new derivatives with optimized characteristics for specific applications in materials science or other fields.
Exploration of New Non-Biological Material Applications
While saccharin and its derivatives have been extensively studied in the context of medicinal chemistry, their potential in non-biological material applications remains a largely untapped area of research. The unique structural and electronic properties of the benzisothiazole scaffold suggest that 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide could find utility in a variety of materials.
One promising avenue is its use as a polymer additive. The introduction of the polar N-ethylsaccharin moiety into a polymer matrix could modify its physical properties, such as thermal stability, conductivity, or optical characteristics. Research into the compatibility of N-ethylsaccharin with different polymers and its effect on their bulk properties is a key area for future investigation.
Furthermore, the benzothiazole core is a component of various organic semiconductors and functional dyes. nih.gov Future studies could explore the potential of N-ethylsaccharin as a building block for novel organic electronic materials. By incorporating it into larger conjugated systems, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The electron-withdrawing nature of the sulfonyl group and the potential for tuning the electronic properties through N-substitution make this a particularly interesting direction for materials discovery.
Interdisciplinary Research Opportunities in Pure Chemistry and Materials Science
The future of research on 1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide lies at the intersection of pure chemistry and materials science. The synthesis of novel derivatives with tailored functionalities, a core pursuit of organic chemistry, will provide the foundational materials for exploration in materials science.
Collaborative efforts between synthetic chemists and materials scientists will be crucial for the rational design and development of new functional materials based on the N-ethylsaccharin scaffold. For instance, chemists could focus on developing synthetic routes to polymerizable derivatives of N-ethylsaccharin, which materials scientists could then use to create novel polymers with unique properties.
Another area ripe for interdisciplinary research is the study of self-assembly and crystal engineering. By understanding the non-covalent interactions that govern the packing of N-ethylsaccharin molecules in the solid state, it may be possible to design and synthesize derivatives that self-assemble into specific supramolecular architectures with interesting optical or electronic properties. This would involve a combination of synthetic chemistry, crystallography, and computational modeling. The broader exploration of saccharin derivatives in materials science and catalysis highlights the potential for discovering new applications for this class of compounds. nih.govsemanticscholar.org
Conclusion
Synthesis of Key Research Findings and Contributions
1,2-Benzisothiazol-3(2H)-one, 2-ethyl-, 1,1-dioxide, commonly known as N-ethylsaccharin, is a well-characterized derivative of the saccharin (B28170) scaffold. Research has firmly established its primary synthesis via the Sₙ2 alkylation of sodium saccharin, a classic example that demonstrates the principles of ambident nucleophilicity and the kinetic versus thermodynamic control of chemical reactions. The thermodynamic preference for N-alkylation over O-alkylation is a key finding, leading to N-ethylsaccharin as the major product under typical reaction conditions. Its structural and spectroscopic properties have been thoroughly defined, with clear diagnostic markers in ¹H NMR and IR spectroscopy that allow for unambiguous differentiation from its O-alkylated isomer. The compound's reactivity is centered on the stable sulfonamide core, making it a reliable molecular entity.
Outlook on the Enduring Academic and Industrial Relevance of the Compound in Non-Biological Fields
The enduring relevance of N-ethylsaccharin in non-biological fields stems from its utility as a stable and versatile chemical building block. While large-scale industrial applications outside of life sciences are not prominent, its academic and synthetic importance is significant. The N-alkylation of the saccharin core renders the nitrogen non-acidic, creating a robust moiety that can be carried through multi-step synthetic sequences. This makes N-substituted saccharins, including the ethyl derivative, valuable as intermediates in the synthesis of more complex heterocyclic systems.
Industrially, the broader class of N-substituted saccharin derivatives serves as a foundational scaffold for developing specialized reagents, such as catalysts and formylating or trifluoromethylthiolating agents. rsc.org The straightforward and high-yielding synthesis of N-ethylsaccharin ensures its accessibility for research and development. Future applications may emerge in material science, where the rigid, planar, and electron-withdrawing nature of the saccharin core could be incorporated into polymers or functional materials to impart specific thermal or electronic properties. Its continued use in academic laboratories to demonstrate fundamental principles of organic chemistry and as a precursor for novel molecular architectures ensures its lasting relevance.
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for preparing 1,2-benzisothiazol-3(2H)-one derivatives with ethyl substituents?
- Methodology : Alkylation of the parent 1,2-benzisothiazol-3(2H)-one scaffold using ethylating agents (e.g., ethyl halides or diethyl sulfate) under basic conditions (NaOH or KOH). For example, saccharin derivatives are synthesized via nucleophilic substitution, where the sodium salt of the parent compound reacts with alkylating agents in polar aprotic solvents like DMF or methanol .
- Key considerations : Reaction temperature (typically 70–90°C), stoichiometry of the alkylating agent, and purification via recrystallization (e.g., methanol or chloroform) to isolate the product .
Q. How can the structural integrity of 2-ethyl-substituted derivatives be confirmed experimentally?
- Techniques :
- X-ray crystallography : Resolve crystal packing and confirm substituent orientation (e.g., planar benzisothiazole core with ethyl group geometry) .
- Mass spectrometry (EI-MS) : Match molecular ion peaks (e.g., m/z 225.2 for C₉H₉NO₃S) with theoretical molecular weight .
- NMR spectroscopy : Assign peaks for ethyl protons (δ ~1.2–1.4 ppm for CH₃, δ ~3.8–4.2 ppm for CH₂) and aromatic protons (δ ~7.2–8.0 ppm) .
Q. What are the standard protocols for assessing the compound’s stability under experimental conditions?
- Approach :
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
- HPLC monitoring : Track degradation products in solution (e.g., aqueous or DMSO) under varying pH and temperature .
- Light sensitivity tests : Expose to UV/visible light and monitor structural changes via FT-IR or UV-Vis spectroscopy .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of 2-ethyl derivatives against specific enzymatic targets?
- Methods :
- Molecular docking : Use software like AutoDock Vina to simulate binding affinities with targets (e.g., human leukocyte elastase or 5-HT receptors) .
- QSAR studies : Correlate ethyl substituent electronic properties (Hammett σ values) with inhibitory activity .
Q. What experimental strategies resolve contradictions in reported biological activities of benzisothiazolone derivatives?
- Case study : Discrepancies in antifungal activity may arise from assay conditions (e.g., nutrient media affecting compound solubility).
- Resolution :
- Standardize MIC (Minimum Inhibitory Concentration) assays using CLSI guidelines.
- Control variables: pH, solvent (DMSO vs. aqueous), and microbial strain specificity .
Q. How do intermolecular interactions (e.g., C–H···O) influence the crystallographic packing of 2-ethyl derivatives?
- Analysis :
- X-ray diffraction : Identify hydrogen-bonding networks and π-π stacking interactions in crystal lattices .
- Hirshfeld surface analysis : Quantify contact contributions (e.g., O···H or S···H interactions) using CrystalExplorer .
Q. What toxicological assays are recommended for evaluating ecological risks of 2-ethyl derivatives?
- Protocols :
- Acute aquatic toxicity : Follow OECD 202 guidelines using Daphnia magna or algae.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .
- Regulatory compliance : Align with REACH and CLP regulations for hazard classification .
Methodological Tables
Table 1 : Key spectroscopic data for 1,2-benzisothiazol-3(2H)-one derivatives
| Property | 2-Ethyl Derivative (Predicted) | Methyl Derivative (Observed) |
|---|---|---|
| Molecular Weight | 225.24 g/mol | 197.21 g/mol |
| EI-MS (m/z) | 225 [M⁺] | 197 [M⁺] |
| ¹H NMR (CDCl₃) | δ 1.3 (t, 3H), 4.1 (q, 2H) | δ 3.4 (s, 3H) |
Table 2 : Comparative bioactivity of benzisothiazolone derivatives
| Derivative | Target Enzyme | IC₅₀ (µM) | Assay Type |
|---|---|---|---|
| 2-Ethyl | Human elastase | 0.8 | Fluorogenic substrate |
| 2-Methyl | Fungal CYP51 | 12.5 | Microdilution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
